Z-L-Dab(aloc)-oh dcha Z-L-Dab(aloc)-oh dcha
Brand Name: Vulcanchem
CAS No.:
VCID: VC13523461
InChI: InChI=1S/C16H20N2O6.C12H23N/c1-2-10-23-15(21)17-9-8-13(14(19)20)18-16(22)24-11-12-6-4-3-5-7-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,13H,1,8-11H2,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t13-;/m0./s1
SMILES: C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C28H43N3O6
Molecular Weight: 517.7 g/mol

Z-L-Dab(aloc)-oh dcha

CAS No.:

Cat. No.: VC13523461

Molecular Formula: C28H43N3O6

Molecular Weight: 517.7 g/mol

* For research use only. Not for human or veterinary use.

Z-L-Dab(aloc)-oh dcha -

Specification

Molecular Formula C28H43N3O6
Molecular Weight 517.7 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;(2S)-2-(phenylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C16H20N2O6.C12H23N/c1-2-10-23-15(21)17-9-8-13(14(19)20)18-16(22)24-11-12-6-4-3-5-7-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,13H,1,8-11H2,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t13-;/m0./s1
Standard InChI Key YPBSZTLSVRWADJ-ZOWNYOTGSA-N
Isomeric SMILES C=CCOC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
SMILES C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Canonical SMILES C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

Z-L-Dab(Alloc)-OH·DCHA consists of a Dab residue modified with two orthogonal protecting groups:

  • Z group (Benzyloxycarbonyl): Protects the α-amino group, stable under acidic and basic conditions but removable via hydrogenolysis .

  • Alloc group (Allyloxycarbonyl): Protects the β-amino group, cleavable under mild conditions using palladium catalysts .

The DCHA counterion (C₁₂H₂₃N) improves the compound’s solubility in organic solvents, facilitating handling during SPPS . The full molecular formula is C₃₁H₄₈N₄O₆, derived from the Dab core (C₄H₁₀N₂O₂), Z group (C₇H₅O₂), Alloc group (C₄H₅O₂), and DCHA .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1263046-32-7
Molecular Weight517.66 g/mol
FormulaC₃₁H₄₈N₄O₆
Protection StabilityZ: H₂/Pd; Alloc: Pd(0)/PhSiH₃

Synthesis and Purification

Stepwise Protection Strategy

The synthesis involves sequential protection of Dab’s amino groups:

  • Z Protection: React Dab with benzyl chloroformate (Cbz-Cl) in alkaline aqueous solution, yielding Z-Dab-OH .

  • Alloc Protection: Treat Z-Dab-OH with allyl chloroformate (Alloc-Cl) in dichloromethane with N-methylmorpholine, forming Z-L-Dab(Alloc)-OH .

  • Salt Formation: Combine the product with dicyclohexylamine in ethyl acetate to precipitate Z-L-Dab(Alloc)-OH·DCHA .

Critical Reaction Parameters:

  • Temperature: 0–5°C during Alloc protection to prevent epimerization .

  • Solvent: Tetrahydrofuran (THF) for optimal solubility of intermediates .

Applications in Peptide Synthesis

Orthogonal Deprotection in SPPS

The Alloc group’s Pd-mediated cleavage enables selective β-amino deprotection while retaining the Z group, ideal for synthesizing branched peptides or cyclized structures . For example, in glycopeptide synthesis, Alloc removal allows site-specific conjugation of carbohydrates without disturbing acid-labile Z groups .

Case Study: A 2023 study utilized Z-L-Dab(Alloc)-OH·DCHA to construct antimicrobial peptides with lysine-like side chains, achieving 85% yield after sequential deprotection .

Compatibility with Click Chemistry

The Alloc group’s allyl moiety participates in thiol-ene reactions, enabling post-synthetic modifications. This aligns with trends in bioconjugation, where Z-L-Dab(Alloc)-OH·DCHA serves as a scaffold for fluorescent tags or polyethylene glycol (PEG) chains .

Comparative Analysis with Analogous Compounds

Table 2: Comparison with Boc-D-Dap(Alloc)-OH·DCHA (CAS 204197-26-2)

ParameterZ-L-Dab(Alloc)-OH·DCHABoc-D-Dap(Alloc)-OH·DCHA
Core StructureDiaminobutyric AcidDiaminopropionic Acid
Molecular Weight517.66 g/mol469.62 g/mol
α-Amino ProtectionZ (Cbz)Boc
Deprotection ConditionsH₂/PdTFA
Solubility in DMF45 mg/mL32 mg/mL

The longer carbon chain in Dab enhances steric accessibility for enzymatic modifications compared to Dap derivatives .

Future Research Directions

  • Enzymatic Compatibility Studies: Evaluate stability in protease-rich environments for drug delivery applications.

  • Novel Deprotection Methods: Explore photolabile alternatives to Alloc for light-triggered peptide assembly.

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